molecular formula C16H24N6O2 B4437600 3,9-dimethyl-1-(2-methylpropyl)-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

3,9-dimethyl-1-(2-methylpropyl)-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Cat. No.: B4437600
M. Wt: 332.40 g/mol
InChI Key: ANMPSDLEXRYMAO-UHFFFAOYSA-N
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Description

3,9-dimethyl-1-(2-methylpropyl)-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a complex organic compound that belongs to the purine and triazine families This compound is characterized by its unique structure, which includes multiple methyl and propyl groups attached to a purine-triazine core

Properties

IUPAC Name

3,9-dimethyl-1-(2-methylpropyl)-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6O2/c1-6-7-20-14(23)12-13(19(5)16(20)24)17-15-21(12)9-11(4)18-22(15)8-10(2)3/h10H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMPSDLEXRYMAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2CC(=NN3CC(C)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-dimethyl-1-(2-methylpropyl)-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the triazine ring. The methyl and propyl groups are then added through alkylation reactions. Common reagents used in these steps include alkyl halides, bases, and solvents such as dimethylformamide (DMF) and dichloromethane (DCM).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Catalysts and automated reaction systems are often employed to enhance efficiency and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3,9-dimethyl-1-(2-methylpropyl)-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like lithium aluminum hydride (LiAlH₄), and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3,9-dimethyl-1-(2-methylpropyl)-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,9-dimethyl-1-(2-methylpropyl)-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theobromine: Another purine derivative found in chocolate with mild stimulant properties.

    Adenine: A purine base found in DNA and RNA.

Uniqueness

3,9-dimethyl-1-(2-methylpropyl)-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is unique due to its specific substitution pattern and the presence of both purine and triazine rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,9-dimethyl-1-(2-methylpropyl)-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Reactant of Route 2
3,9-dimethyl-1-(2-methylpropyl)-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

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